molecular formula C13H13FO3 B1603748 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid CAS No. 80912-58-9

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Cat. No.: B1603748
CAS No.: 80912-58-9
M. Wt: 236.24 g/mol
InChI Key: LTNKWPQQEPDIFC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by oxidation to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is unique due to its specific combination of a fluorophenyl group with a cyclohexanecarboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKWPQQEPDIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620732
Record name 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-58-9
Record name 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 40 parts of 8-(4-fluorophenyl)-1,4-dioxaspiro[4,5]decane-8-carboxylic acid, 100 parts of a hydrochloric acid solution 6 N and 100 parts of acetic acid is started and refluxed overnight. The reaction mixture is cooled and the product is extracted with trichloromethane. The extract is washed three times with water, dried, filtered and evaporated, yielding 17 parts (50%) of 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid as a residue.
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Synthesis routes and methods II

Procedure details

A mixture of 18.17 g. (0.07 mole) of 4-cyano-4-(4-fluorophenyl)cyclohexanone, ethylene ketal (prepared in Example 20 and 15 g. of potassium hydroxide in 150 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness to give 18.2 g. (93% yield) of 4-carboxy-4-(4-fluorophenyl)cyclohexanone, ethylene ketal, having a melting point of 117° to 122°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 4
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 6
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

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